molecular formula C27H30FN3O6S B297787 N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide

N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide

Katalognummer B297787
Molekulargewicht: 543.6 g/mol
InChI-Schlüssel: UOUYRYBGSQUPIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide, commonly known as Flibanserin, is a drug that has been developed for the treatment of hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulties, and it affects approximately 10% of women.

Wirkmechanismus

Flibanserin acts as a selective serotonin 5-HT1A receptor agonist and a serotonin 5-HT2A receptor antagonist. By activating the 5-HT1A receptor, Flibanserin increases the release of dopamine and norepinephrine, which are associated with sexual desire. At the same time, by blocking the 5-HT2A receptor, Flibanserin decreases the release of serotonin, which is associated with sexual inhibition.
Biochemical and Physiological Effects:
Flibanserin has been shown to increase sexual desire and decrease distress related to low sexual desire in women. The drug has also been shown to increase levels of testosterone, a hormone that is associated with sexual desire. Flibanserin has a half-life of approximately 11 hours, and it is metabolized by the liver.

Vorteile Und Einschränkungen Für Laborexperimente

Flibanserin has several advantages for use in lab experiments. The drug has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. Flibanserin is also selective for the 5-HT1A and 5-HT2A receptors, which reduces the risk of off-target effects. However, Flibanserin has several limitations as well. The drug has a relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, Flibanserin is only approved for use in women with N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide, which may limit its applicability in other experimental models.

Zukünftige Richtungen

There are several future directions for research on Flibanserin. One potential area of research is the development of more selective and potent 5-HT1A receptor agonists. Another area of research is the investigation of the role of Flibanserin in other conditions, such as depression and anxiety. Additionally, future research could focus on the development of Flibanserin analogs with longer half-lives or improved pharmacokinetic properties. Overall, Flibanserin represents a promising area of research for the treatment of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide and other conditions related to sexual dysfunction.

Synthesemethoden

Flibanserin is synthesized through a multi-step process that involves the condensation of 4-fluoroaniline with 1-(4-methoxyphenyl)piperazine, followed by the reaction of the resulting intermediate with 2-bromoethanone. The product is then treated with sodium hydride and 3,4-dimethoxybenzenesulfonyl chloride to yield Flibanserin.

Wissenschaftliche Forschungsanwendungen

Flibanserin has been extensively studied in preclinical and clinical trials as a potential treatment for N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide. The drug has been shown to increase sexual desire and decrease distress related to low sexual desire in women. Flibanserin works by targeting neurotransmitters in the brain, specifically serotonin and dopamine, which are involved in the regulation of sexual desire.

Eigenschaften

Produktname

N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide

Molekularformel

C27H30FN3O6S

Molekulargewicht

543.6 g/mol

IUPAC-Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C27H30FN3O6S/c1-35-23-10-8-22(9-11-23)31(38(33,34)24-12-13-25(36-2)26(18-24)37-3)19-27(32)30-16-14-29(15-17-30)21-6-4-20(28)5-7-21/h4-13,18H,14-17,19H2,1-3H3

InChI-Schlüssel

UOUYRYBGSQUPIY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Kanonische SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.